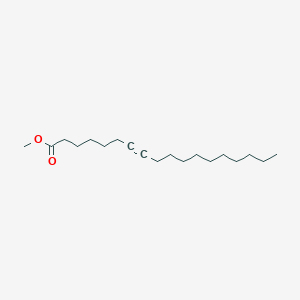
Methyl 7-octadecynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-octadecynoate is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that has a characteristic odor. Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
Methyl 7-octadecynoate is known to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the enzyme or protein and blocking its activity. Methyl 7-octadecynoate is also known to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 7-octadecynoate has various biochemical and physiological effects. It is known to inhibit the growth of cancer cells and induce apoptosis. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Methyl 7-octadecynoate is also known to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-octadecynoate has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. Methyl 7-octadecynoate is also stable under various conditions, making it suitable for various experiments. One of the limitations is that it is toxic and should be handled with care. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins, which can affect the outcome of experiments.
Zukünftige Richtungen
There are various future directions for the use of Methyl 7-octadecynoate in scientific research. One direction is the development of new drugs that target enzymes and proteins that are inhibited by Methyl 7-octadecynoate. Another direction is the use of Methyl 7-octadecynoate as a tool to study the mechanism of action of various enzymes and proteins. Methyl 7-octadecynoate can also be used in the development of new fluorescent dyes and natural products.
Synthesemethoden
Methyl 7-octadecynoate can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction. This reaction involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction produces Methyl 7-octadecynoate as the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications. It is used as a precursor for the synthesis of various compounds such as fluorescent dyes, pharmaceuticals, and natural products. Methyl 7-octadecynoate is also used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
18545-06-7 |
|---|---|
Produktname |
Methyl 7-octadecynoate |
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadec-7-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-18H2,1-2H3 |
InChI-Schlüssel |
ALSHYECRTIFLAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Synonyme |
7-Octadecynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



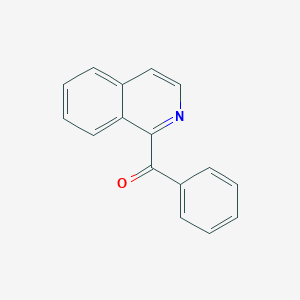
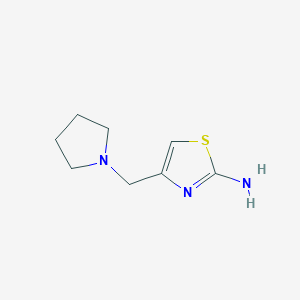
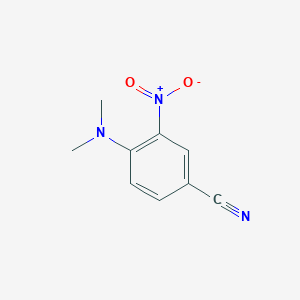
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
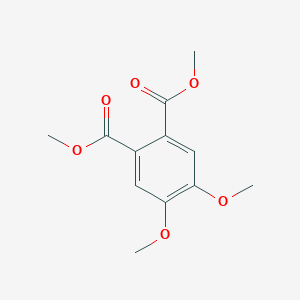
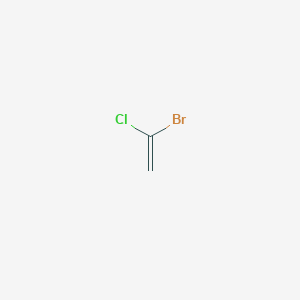
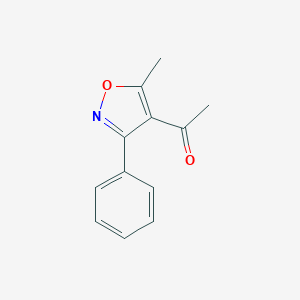
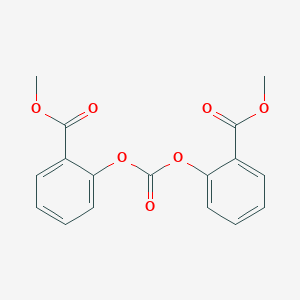
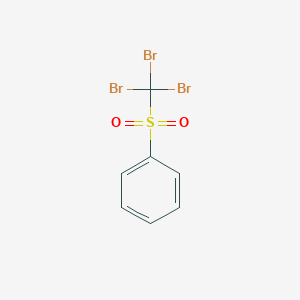
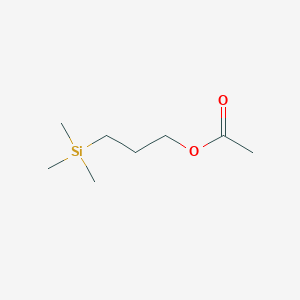
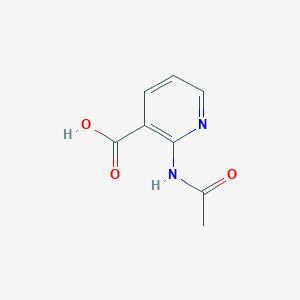
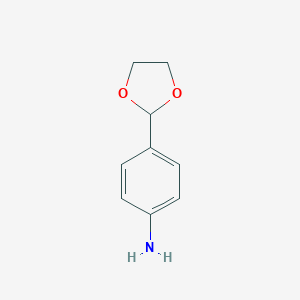
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
